6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Description
Its structure features a fused thiopyran-thiazole core substituted with a 4-chlorophenyl carbonyl group at position 6, a 4-methoxyphenyl group at position 7, and a carboxylic acid moiety at position 3. The carboxylic acid at position 5 improves solubility and facilitates hydrogen bonding, critical for target interactions .
Properties
Molecular Formula |
C21H16ClNO5S2 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
6-(4-chlorobenzoyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO5S2/c1-28-13-8-4-10(5-9-13)14-15(16(24)11-2-6-12(22)7-3-11)18(20(25)26)29-19-17(14)30-21(27)23-19/h2-9,14-15,18H,1H3,(H,23,27)(H,25,26) |
InChI Key |
AHZGRDDWOUVJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(SC3=C2SC(=O)N3)C(=O)O)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and oxidation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiopyrano[2,3-d]thiazole derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis:
Structural and Physicochemical Properties
- Key Observations :
- The target compound’s carboxylic acid group enhances aqueous solubility compared to ester or oxo-acetic acid derivatives (e.g., 3d) .
- The potassium salt analog () shows improved solubility, suggesting that salt formation could optimize the target compound’s bioavailability.
- Melting points correlate with crystallinity; 3d’s higher mp (192–194°C) vs. 3b (184–186°C) reflects stronger intermolecular forces due to the 4-ClPh group .
Pharmacological Activity
- Key Observations :
- The 4-ClPh group in the target compound may enhance anti-inflammatory efficacy compared to diMeOPh-substituted analogs (e.g., 3b) due to improved electronic interactions with hydrophobic enzyme pockets .
- Ester-to-carboxylic acid conversion (e.g., ’s ethyl carboxylate vs. target compound) could reduce prodrug activation requirements, favoring direct activity .
Biological Activity
The compound 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features several functional groups that contribute to its biological activity, including a thiopyrano[2,3-d]thiazole core and various aromatic substituents.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance, novel thiopyrano[2,3-d]thiazoles linked to pyrazole moieties have shown promising results as anticancer agents. These compounds were designed through molecular hybridization techniques and demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | HeLa | 12.5 | Cell cycle arrest |
| Compound C | A549 | 10.0 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to anticancer effects, the compound's structural analogs have been evaluated for antimicrobial activity . Studies indicate that certain derivatives exhibit moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 18 |
| Compound E | Escherichia coli | 15 |
| Compound F | Pseudomonas aeruginosa | 20 |
Mechanistic Studies
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, some studies suggest that compounds with similar structures inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A relevant case study involves the inhibition of DHODH by related compounds. This enzyme is crucial for pyrimidine biosynthesis and is a validated target in cancer therapy. The inhibition leads to reduced proliferation of cancer cells and has been confirmed through various in vitro assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
